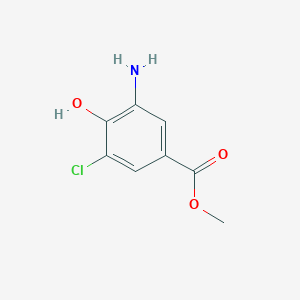

methyl 3-amino-5-chloro-4-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-chloro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPWKTOGTIRBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Amino 5 Chloro 4 Hydroxybenzoate

Esterification Pathways for Carboxylic Acid Precursors

The synthesis of the methyl ester functional group is a critical step, which can be approached through several established methods. The choice of pathway often depends on the nature of the starting carboxylic acid precursor, such as 3-amino-5-chloro-4-hydroxybenzoic acid.

Direct Esterification Approaches and Conditions

Direct esterification, most notably the Fischer-Speier esterification, represents a fundamental approach for converting carboxylic acids into esters. This acid-catalyzed reaction involves treating the carboxylic acid precursor with methanol (B129727). To drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed.

Microwave-assisted organic synthesis (MAOS) has emerged as an effective technique to accelerate this process. For instance, the esterification of substituted benzoic acids, such as 4-fluoro-3-nitrobenzoic acid, has been successfully carried out under sealed-vessel microwave conditions. researchgate.net Optimized conditions often involve heating at temperatures between 130-150°C for short durations, with the periodic addition of a catalytic amount of sulfuric acid to manage the reaction equilibrium. researchgate.net Solvent-free conditions have also proven effective, particularly with solid acid catalysts, where an equimolar amount of acid and alcohol are reacted at reflux temperatures. ijstr.org

Catalytic Considerations in Ester Synthesis

The selection of a catalyst is paramount in direct esterification. While traditional mineral acids like sulfuric acid (H₂SO₄) are widely used, they can present challenges in terms of product separation and catalyst recycling. researchgate.net This has led to the exploration of alternative catalytic systems.

Solid acid catalysts, such as Montmorillonite K10 clay modified with orthophosphoric acid, offer a heterogeneous option that simplifies workup procedures. ijstr.orgepa.gov These catalysts are effective under solvent-free conditions and can be used with benzoic acids bearing both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov Another novel approach involves the use of N-bromosuccinimide (NBS) as a metal-free catalyst. This method is tolerant to air and moisture and has demonstrated high efficiency for the esterification of various substituted benzoic acids with methanol at around 70°C. nih.gov

Table 1: Comparison of Catalytic Systems for Esterification of Substituted Benzoic Acids

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess methanol, reflux or microwave irradiation (130-150°C). researchgate.net | Low cost, high reactivity. | Corrosive, difficult to separate from product, generates acidic waste. |

| Modified Montmorillonite K10 | Solvent-free, reflux temperature, ~10 wt% catalyst. ijstr.org | Heterogeneous (easy to remove), reusable, environmentally benign. | May have lower activity than mineral acids for some substrates. |

| N-bromosuccinimide (NBS) | Neat conditions (e.g., 0.5 mL MeOH), 70°C, ~7 mol% catalyst. nih.gov | Metal-free, air and moisture tolerant, simple procedure. | Stoichiometric byproducts from the catalyst may need removal. |

Regioselective Halogenation Strategies for Aromatic Rings

Introducing a chlorine atom at a specific position on the benzene (B151609) ring requires careful control of the reaction conditions and reagents. For methyl 3-amino-5-chloro-4-hydroxybenzoate, the goal is to achieve chlorination ortho to the hydroxyl group and meta to the amino and ester groups. The powerful activating and ortho-, para-directing effects of the hydroxyl and amino groups dominate the regioselectivity.

Monochlorination Techniques

Achieving selective monochlorination on a highly activated aromatic ring is a significant synthetic challenge, as polychlorination is a common side reaction. The strategy often involves choosing a chlorinating agent with appropriate reactivity and optimizing reaction conditions. In the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, N-chlorosuccinimide (NCS) has been identified as a reagent that can selectively monochlorinate the positions ortho to the powerfully activating hydroxyl and amino groups (the 2- and 6-positions). publish.csiro.auresearchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile. publish.csiro.au

The use of Lewis acid catalysts, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), in conjunction with molecular chlorine (Cl₂), is a classic method for aromatic halogenation. youtube.commasterorganicchemistry.com However, for highly activated substrates like hydroxy- and amino-substituted benzoates, these conditions can be too harsh, leading to a lack of selectivity and the formation of multiple products. google.com

Controlled Chlorination Protocols and Reagent Selection

Control over the chlorination process is achieved by selecting reagents that deliver an electrophilic chlorine species ("Cl+") under mild conditions. The choice of reagent can significantly influence the product distribution.

N-chlorosuccinimide (NCS) is often preferred for activated systems because it provides a milder source of electrophilic chlorine compared to Cl₂ gas, reducing the likelihood of over-chlorination. publish.csiro.au Other N-chloroamines, when used in acidic media like trifluoroacetic acid, can also serve as chlorinating agents for aromatic hydrocarbons. rsc.org Another modern approach involves the in-situ generation of chlorine on demand through electrochemical methods using sources like trichloroacetonitrile (Cl₃CCN), which can offer enhanced control over the reaction. acs.org For the specific synthesis of the target compound, where the chlorine is introduced at C-5, the precursor would likely be methyl 3-amino-4-hydroxybenzoate. The combined directing effects of the C1-ester, C3-amino, and C4-hydroxyl groups would direct the incoming electrophile.

Table 2: Selected Reagents for Aromatic Chlorination

| Reagent | Conditions | Application/Selectivity |

|---|---|---|

| Chlorine (Cl₂) / Lewis Acid (e.g., FeCl₃) | Anhydrous conditions, often at or below room temperature. youtube.com | General purpose for benzene and less activated rings. Often too reactive for highly activated rings. |

| N-Chlorosuccinimide (NCS) | Typically in a polar solvent like acetonitrile or acetic acid. publish.csiro.au | Milder chlorinating agent, useful for activated rings like phenols and anilines. Can provide good regioselectivity. |

| Cyanuric Chloride | Reaction solvent such as dichloroethane at room temperature. patsnap.com | Used for the chlorination of 2-amino-3-methylbenzoic acid. |

| Hydrochloric Acid (HCl) / Oxidant | Aqueous acidic media. | Can be used, but regioselectivity can be poor for complex substrates. |

Amination Routes in Benzoic Acid Derivatives

The introduction of the amino group at the C-3 position is a key transformation. While direct C-H amination techniques are advancing, a more traditional and widely applied route involves the nitration of an aromatic precursor followed by the reduction of the resulting nitro group.

This two-step sequence is a robust method for installing an amino group on a benzoic acid derivative. For example, the synthesis of 3-amino-4-hydroxybenzoic acid can be achieved by first nitrating a p-halobenzoic acid to get a 3-nitro-4-halobenzoic acid. google.comepo.org This intermediate is then treated with an alkali metal hydroxide to replace the halogen with a hydroxyl group, followed by reduction of the nitro group. google.comepo.org A more direct precursor, such as methyl 5-chloro-4-hydroxybenzoate, would be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the hydroxyl (ortho-, para-directing) and the ester (meta-directing) groups would favor the introduction of the nitro group at the C-3 position.

The subsequent reduction of the nitro group to an amine can be accomplished using various methods. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. epo.org Another common approach is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). epo.org Recent research has also focused on direct C-H amination methods, which offer more atom-economical routes. For instance, iridium-catalyzed ortho-amination of benzoic acids has been developed as a method for late-stage functionalization. nih.gov Another approach involves a rearrangement of acyl O-hydroxylamines to achieve ortho-selective amination. rsc.org

Table 3: Common Methods for Amination via Nitration and Reduction

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Nitration | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄), typically at low temperatures (e.g., 0-15°C). google.com | Introduction of a nitro (-NO₂) group onto the aromatic ring. |

| Reduction | Catalytic Hydrogenation: H₂, Pd/C catalyst in a solvent like water or ethanol. epo.org | Conversion of the nitro group to an amino (-NH₂) group. |

| Metal/Acid: Sn or Fe in concentrated HCl. epo.org | Alternative method for nitro group reduction. |

Synthetic Routes to Introduce Amino Groups

The introduction of an amino group onto the benzene ring of a hydroxybenzoate precursor is a key step in the synthesis of this compound. A common and effective method involves the nitration of a suitable precursor, followed by the reduction of the nitro group to an amino group.

A plausible synthetic pathway begins with a para-substituted benzoic acid derivative. The process typically involves two main steps:

Nitration: The precursor molecule is treated with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the aromatic ring. The position of nitration is directed by the existing substituents on the ring. For instance, the synthesis of the related compound 3-amino-4-hydroxybenzoic acid often starts with p-halobenzoic acid, which is first nitrated to yield a 3-nitro-4-halobenzoic acid intermediate google.com.

Reduction: The resulting nitro-substituted compound is then subjected to a reduction reaction to convert the nitro group into a primary amino group (-NH₂). Various reducing agents can be employed for this transformation. A widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Other reducing systems, such as tin or iron in the presence of hydrochloric acid, can also be utilized google.comgoogle.com.

Another general strategy for introducing amino functionalities includes the use of azides, cyanides, or nitromethane, which are subsequently reduced to the desired amino group mdpi.com. The choice of a specific route depends on the starting materials, the desired regioselectivity, and the compatibility of the functional groups present in the molecule.

Protection and Deprotection Strategies for Functional Groups

In the synthesis of complex molecules like this compound, which contains multiple reactive functional groups (amino, hydroxyl, and ester), it is often necessary to temporarily block or "protect" certain groups to prevent them from undergoing unwanted reactions.

Amino Group Protection: The amino group is often protected during subsequent reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amino compound with di-tert-butyl dicarbonate nih.gov. The Boc group is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA).

Hydroxyl Group Protection: The phenolic hydroxyl group can be protected to prevent its reaction during steps such as esterification or amination. Benzyl (B1604629) and acetyl protecting groups have been used, though their removal can sometimes be challenging nih.gov.

Carboxylic Acid/Ester Protection: While the target molecule is a methyl ester, in some synthetic strategies, a different ester, such as a p-aminobenzyl (Dmab) ester, can be used as a protecting group for a carboxylic acid. The Dmab group is stable to certain reagents but can be cleaved using hydrazine in a two-step process sigmaaldrich.com.

The selection of protecting groups is guided by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others, allowing for selective deprotection at different stages of the synthesis.

| Functional Group | Protecting Group | Reagent for Protection | Reagent for Deprotection |

| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic Acid (TFA) |

| Hydroxyl (-OH) | Benzyl (Bn) | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) |

| Carboxylic Acid (-COOH) | p-Aminobenzyl (Dmab) | Dmab-OH, coupling agent | Hydrazine |

Optimization of Reaction Parameters and Yields

To ensure an efficient and high-yielding synthesis, the optimization of reaction parameters such as catalyst, solvent, temperature, and time is crucial.

Catalyst Screening and Selection for Improved Efficiency

Catalysts play a vital role in many of the reactions involved in the synthesis of this compound.

Hydrogenation Catalysts: In the reduction of the nitro group to an amino group via catalytic hydrogenation, palladium on carbon (Pd/C) is a commonly used and highly efficient catalyst. Screening different catalyst loadings and supports can optimize the reaction rate and minimize side reactions.

Cross-Coupling Catalysts: For reactions involving the formation of carbon-nitrogen bonds, such as the Buchwald-Hartwig amination, palladium-based catalysts are often employed. Catalyst systems consisting of a palladium precursor like Pd(OAc)₂ and a specific phosphine ligand can show high activity for coupling aryl chlorides with amines researchgate.net.

Esterification/Amidation Catalysts: The formation of amides from carboxylic acids or esters can be catalyzed. For instance, the reaction of amino or hydroxybenzoic acids with ammonia can be performed in the presence of a supported boron phosphate catalyst doped with a transition metal google.com.

The selection of the optimal catalyst is typically done through screening various candidates and evaluating the reaction yield and purity of the product.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism.

In syntheses involving substituted aromatic compounds, a range of solvents may be tested. For example, in the synthesis of related benzothiazole derivatives, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, and chlorobenzene have been investigated nih.govnih.gov. In some cases, a mixture of solvents, such as chlorobenzene/DMSO, has been found to provide the best yields nih.gov. Solvent-free conditions are also explored as a "green" chemistry alternative, which can sometimes lead to improved yields nih.gov. The polarity of the solvent is a key factor; for instance, polar aprotic solvents like DMSO can dissolve a wide range of organic compounds and are often used in nucleophilic substitution reactions nih.gov.

The table below illustrates the effect of different solvents on the yield of a model reaction for the synthesis of 2-phenylbenzo[d]thiazole, demonstrating the importance of solvent selection.

| Solvent | Yield (%) |

| DMSO | 46 |

| DMF | - |

| 1,4-Dioxane | - |

| Sulfolane | - |

| Solvent-free | 78 |

Data adapted from a study on the synthesis of 2-phenylbenzo[d]thiazole nih.gov.

Temperature and Time Profile Optimization

Reaction temperature and duration are critical parameters that must be optimized to maximize product yield and minimize the formation of byproducts.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions. The optimal temperature is often determined experimentally by running the reaction at various temperatures and analyzing the product mixture. For example, a reaction to form a methyl ester of a related compound was conducted at 55°C chemicalbook.com. In other syntheses, temperatures as high as 120°C have been used nih.gov.

Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure completion. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential. A study on the synthesis of 2-arylbenzothiazole showed that the yield increased as the reaction time was prolonged from 1 hour to 6 hours nih.gov. In another example, a reaction was stirred for 48 hours to ensure completion chemicalbook.com.

The interplay between temperature and time is crucial, and an optimal profile must be established for each synthetic step.

| Reaction Time (h) | Yield (%) at 120°C |

| 1 | 15 |

| 2 | 33 |

| 4 | - |

| 6 | 64 |

| 8 | - |

Data adapted from a study on the synthesis of 2-arylbenzothiazole nih.gov.

Advanced Mechanistic and Reactivity Investigations of Methyl 3 Amino 5 Chloro 4 Hydroxybenzoate

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of methyl 3-amino-5-chloro-4-hydroxybenzoate is adorned with substituents that exert competing electronic effects, creating a unique reactivity profile for both nucleophilic and electrophilic substitution reactions.

Reactivity Profiles of Amino and Chloro Substituents

The amino (-NH₂) group and the chloro (-Cl) substituent significantly influence the regioselectivity and rate of substitution reactions on the benzene (B151609) ring. The amino group is a potent activating group and is ortho, para-directing in electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.

Conversely, the chloro group is a deactivating substituent, yet it is also ortho, para-directing. Its deactivating nature stems from its inductive effect, where the electronegative chlorine atom withdraws electron density from the ring, making it less susceptible to electrophilic attack. However, the lone pairs on the chlorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the positions ortho to the powerfully activating amino group are C2 and C4. The C4 position is occupied by a hydroxyl group, and the C2 position is adjacent to the chloro group. The position para to the amino group is occupied by the methyl carboxylate group. The chloro group at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2).

A study on the chlorination of the closely related methyl 3-amino-5-hydroxybenzoate using N-chlorosuccinimide revealed that monochlorination occurs selectively at the 2- and 6-positions. publish.csiro.auresearchgate.net This suggests that the activating effects of the amino and hydroxyl groups strongly direct the electrophile to these positions.

| Substituent | Electronic Effect | Directing Influence |

| Amino (-NH₂) | Activating (Resonance) | ortho, para |

| Chloro (-Cl) | Deactivating (Inductive), Activating (Resonance) | ortho, para |

Influence of Hydroxyl Group on Aromatic Reactivity

The hydroxyl (-OH) group at the C4 position is, like the amino group, a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Its activating influence is attributed to the resonance donation of its lone pair electrons into the aromatic ring. This effect significantly increases the nucleophilicity of the ring, making it more reactive towards electrophiles.

The positions ortho to the hydroxyl group are C3 and C5, which are occupied by the amino and chloro groups, respectively. The position para to the hydroxyl group is C1, which bears the methyl carboxylate substituent. The synergistic activating effects of the amino and hydroxyl groups make the aromatic ring highly electron-rich, particularly at the positions ortho and para to these groups. The combined directing effects of the amino and hydroxyl groups strongly favor electrophilic attack at the C2 and C6 positions of this compound.

Oxidation Pathways and Product Characterization

The presence of both amino and hydroxyl groups on the aromatic ring makes this compound susceptible to oxidation. The course of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Oxidative Transformations of Amino and Hydroxyl Groups

Aminophenols are known to be readily oxidized. The electron-rich nature of the aromatic ring, enhanced by the amino and hydroxyl groups, facilitates the removal of electrons. Mild oxidation can lead to the formation of quinone-imine structures, and further oxidation can result in polymerization, yielding complex, often colored, materials. The specific isomeric arrangement of the substituents in this compound will influence the structure of the resulting oxidized products.

Under controlled conditions, it is conceivable that selective oxidation of the amino group could occur, potentially leading to a nitroso or nitro derivative, although the presence of the hydroxyl group complicates this transformation.

Formation of Carboxylic Acid and Nitro Derivatives

Strong oxidizing agents, such as potassium permanganate, can lead to more extensive degradation of the molecule. smolecule.com Under harsh oxidative conditions, the amino group can be oxidized to a nitro group. Furthermore, the ester functional group can be hydrolyzed and the resulting benzoic acid can be susceptible to further oxidation. It is also possible for the aromatic ring to be cleaved under vigorous oxidation.

The formation of a nitro derivative would significantly alter the electronic properties of the aromatic ring, converting the strongly activating amino group into a strongly deactivating nitro group. This would render the ring much less reactive towards further electrophilic substitution.

Reduction Transformations and Derivative Formation

The functional groups present in this compound also allow for a range of reduction reactions. The specific outcome of a reduction will depend on the choice of reducing agent and the reaction parameters.

Catalytic hydrogenation, for instance, using a catalyst such as palladium on carbon, is a versatile method for the reduction of various functional groups. smolecule.com In the case of this compound, if a nitro derivative were to be formed via oxidation, the nitro group could be readily reduced back to an amino group using this method.

More potent reducing agents, such as lithium aluminum hydride, are capable of reducing the ester functionality. smolecule.com This would lead to the formation of the corresponding benzyl (B1604629) alcohol derivative, (3-amino-5-chloro-4-hydroxyphenyl)methanol. The selective reduction of the ester in the presence of the other functional groups would require careful selection of the reducing agent and reaction conditions. For instance, sodium borohydride (B1222165) is generally not strong enough to reduce esters but could potentially be used under specific conditions or with activating agents.

The formation of such derivatives opens up further synthetic possibilities for modifying the structure and properties of the original molecule.

| Transformation | Reagent/Condition | Potential Product |

| Oxidation of Amino Group | Strong Oxidizing Agent (e.g., KMnO₄) | Methyl 3-chloro-4-hydroxy-5-nitrobenzoate |

| Reduction of Ester Group | Strong Reducing Agent (e.g., LiAlH₄) | (3-amino-5-chloro-4-hydroxyphenyl)methanol |

| Reduction of Nitro Derivative | Catalytic Hydrogenation (e.g., H₂/Pd-C) | This compound |

Reductive Synthesis of Corresponding Amines and Alcohols

The reductive transformation of this compound can theoretically yield two primary products: the corresponding amino alcohol, (3-amino-5-chloro-4-hydroxyphenyl)methanol, through the reduction of the methyl ester group, or a more complex mixture if the aromatic ring or the chloro substituent is also reduced under harsher conditions. The presence of both an amino and a hydroxyl group on the benzene ring, along with a halogen substituent, influences the reactivity and the choice of reductive method.

The primary focus of reductive synthesis for this compound would be the selective reduction of the ester functionality to a primary alcohol. This transformation is a fundamental process in organic synthesis, providing access to valuable building blocks for pharmaceuticals and other fine chemicals. The general reaction is depicted below:

General Reaction Scheme:

The selection of an appropriate reducing agent and reaction conditions is crucial to achieve high yield and selectivity, avoiding unwanted side reactions such as dechlorination or reduction of the aromatic system.

Catalytic Hydrogenation and Hydride Reduction Methodologies

The reduction of the ester group in this compound to a primary alcohol can be approached through two main strategies: catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation:

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. While highly effective for many functional groups, the reduction of esters typically requires high pressures and temperatures. Common catalysts for ester hydrogenation include copper chromite (Adkins catalyst) and various ruthenium-based catalysts.

A significant challenge in the catalytic hydrogenation of this compound is the potential for hydrodechlorination, where the chlorine atom is replaced by hydrogen. This is a common side reaction when using catalysts like palladium on carbon (Pd/C). Therefore, catalyst selection is critical to ensure the integrity of the chloro substituent.

| Catalyst | Typical Conditions | Potential Outcome for this compound |

| Copper Chromite | High pressure H₂, High temperature | Potential for selective ester reduction. |

| Ru-based catalysts | High pressure H₂, Moderate to high temperature | May offer good selectivity for ester reduction over hydrodechlorination. |

| Pd/C | Low to high pressure H₂, Room to elevated temperature | High risk of hydrodechlorination. |

Hydride Reduction Methodologies:

Reduction using metal hydrides is a more common and often more selective method for converting esters to alcohols in a laboratory setting. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters, carboxylic acids, amides, and many other functional groups. masterorganicchemistry.com

The reaction with LiAlH₄ would proceed via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. A subsequent elimination of the methoxy (B1213986) group and a second hydride attack leads to the formation of the primary alcohol upon acidic workup.

Table of Hydride Reducing Agents and Their Potential Application:

| Reducing Agent | Reactivity | Expected Outcome with this compound |

| Lithium aluminum hydride (LiAlH₄) | Very strong, unselective | Effective for ester reduction to the corresponding alcohol. masterorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Milder, more selective | Generally does not reduce esters under standard conditions. |

| Diisobutylaluminium hydride (DIBAL-H) | Can be selective | Can reduce esters to aldehydes at low temperatures, or to alcohols at higher temperatures. |

This table is based on the known reactivity of these reducing agents. Specific experimental data for the reduction of this compound was not found in the public domain.

Structural Elucidation and Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

An analysis of the electronic transitions through UV-Vis spectroscopy provides insights into the chromophores present in a molecule and the energy required for electron excitation. The benzene (B151609) ring substituted with auxochromes such as the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) groups, along with the methoxycarbonyl (-COOCH3) group, constitutes the chromophoric system of methyl 3-amino-5-chloro-4-hydroxybenzoate. These substituents are expected to cause a bathochromic (red) shift of the characteristic π → π* transitions of the benzene ring. However, specific experimental data detailing the absorption maxima (λmax), molar absorptivity (ε), and the nature of the electronic transitions (e.g., n → π, π → π) for this particular compound are not available in the reviewed literature.

Transparency Window Determination

The transparency window of a material is the range of wavelengths in which it is optically transparent. This is a crucial property for applications in optical devices. The determination of this window is typically carried out using UV-Vis-NIR spectroscopy. For this compound, there are no published studies that define its optical transparency range.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is vital for understanding its physical and chemical properties.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) analysis provides unambiguous proof of a molecule's connectivity and conformation, as well as details about its crystal lattice. A search for crystallographic information files (CIF) or published crystal structures for this compound in crystallographic databases yielded no results. Consequently, precise data on its bond lengths, bond angles, torsion angles, and crystal system are not available.

Powder X-ray Diffraction for Phase Purity and Crystallinity

Powder X-ray diffraction (PXRD) is a common technique used to confirm the phase purity and crystallinity of a bulk sample. The resulting diffraction pattern serves as a unique fingerprint for a crystalline solid. No experimental PXRD patterns for this compound have been found in the public domain, which would be necessary to confirm the crystalline nature and phase identity of synthesized batches.

Advanced Spectroscopic Applications

Given the absence of fundamental spectroscopic and crystallographic data, there is no corresponding literature on the advanced spectroscopic applications of this compound.

Nonlinear Optical Properties Evaluation (e.g., Z-scan technique)

The investigation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in photonics and optoelectronics. For organic molecules like this compound, the presence of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, methoxycarbonyl) groups on the benzene ring can lead to significant NLO responses. The Z-scan technique is a widely used method to determine both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

In a typical Z-scan experiment, a sample is moved along the propagation path (z-axis) of a focused laser beam. The transmittance of the sample is measured through a finite aperture in the far-field. A closed-aperture Z-scan is sensitive to changes in the refractive index, revealing self-focusing (positive n₂) or self-defocusing (negative n₂) effects. An open-aperture Z-scan, where the aperture is removed, allows for the determination of nonlinear absorption phenomena such as saturable absorption or reverse saturable absorption.

While specific Z-scan data for this compound is not readily found, studies on other aromatic amino acids and their derivatives have demonstrated significant third-order optical nonlinearities. researchgate.net The interplay of the substituent groups on the aromatic ring of the title compound is expected to create a molecular dipole and enhance its hyperpolarizability, a key factor for NLO activity. Theoretical calculations, such as those based on Density Functional Theory (DFT), could provide initial estimates of the hyperpolarizability of this compound.

To illustrate the type of data obtained from Z-scan measurements on related organic molecules, the following interactive table presents hypothetical values based on typical findings for similar compounds.

| Parameter | Hypothetical Value | Unit | Significance |

| Nonlinear Refractive Index (n₂) | -2.5 x 10⁻¹³ | cm²/W | Indicates a self-defocusing effect. |

| Nonlinear Absorption Coefficient (β) | 1.2 x 10⁻⁹ | cm/W | Suggests the presence of two-photon absorption. |

| Third-Order Susceptibility (χ⁽³⁾) | 3.0 x 10⁻¹² | esu | Quantifies the overall third-order NLO response. |

Note: The data in this table is illustrative and not based on experimental measurements of this compound.

Photoconductivity and Dielectric Measurement Analysis

Photoconductivity:

Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of light. In organic compounds like this compound, this can occur when photons with sufficient energy excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating mobile charge carriers. The presence of an aromatic system and substituent groups that can facilitate charge separation is conducive to photoconductivity.

Experimental evaluation of photoconductivity would involve measuring the current-voltage (I-V) characteristics of a sample under both dark conditions and illumination with light of various wavelengths and intensities. An increase in current upon illumination would indicate a photoconductive effect. The efficiency of this process would depend on the electronic structure of the molecule.

Dielectric Measurement Analysis:

Dielectric spectroscopy is a powerful tool for probing the molecular dynamics and polarization mechanisms within a material as a function of frequency and temperature. For a polar molecule like this compound, the dielectric properties are influenced by the permanent dipole moment arising from the asymmetrical arrangement of its functional groups.

The key parameters obtained from dielectric measurements include the dielectric constant (ε') and the dielectric loss (ε''). The dielectric constant is a measure of a material's ability to store electrical energy in an electric field, while the dielectric loss quantifies the dissipation of this energy. Studies on aromatic esters have shown that the nature and position of substituent groups significantly affect the dielectric behavior. gatech.edunih.gov For instance, the presence of polar groups like -NH₂, -OH, and -Cl is expected to contribute to a higher dielectric constant.

The frequency dependence of the dielectric constant and loss can reveal different polarization mechanisms, such as electronic, atomic, and dipolar polarization. At low frequencies, dipolar polarization, which arises from the alignment of permanent dipoles with the applied field, is a major contributor. As the frequency increases, the dipoles can no longer follow the rapidly oscillating field, leading to a decrease in the dielectric constant and a peak in the dielectric loss, a phenomenon known as dielectric relaxation.

Below is an interactive table presenting hypothetical dielectric data for this compound, based on general trends observed for similar aromatic compounds.

| Frequency (Hz) | Hypothetical Dielectric Constant (ε') | Hypothetical Dielectric Loss (ε'') |

| 100 | 4.5 | 0.05 |

| 1,000 | 4.4 | 0.08 |

| 10,000 | 4.2 | 0.12 |

| 100,000 | 3.8 | 0.15 |

| 1,000,000 | 3.5 | 0.10 |

Note: The data in this table is for illustrative purposes and does not represent measured values for this compound.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, electronic properties, and other chemical characteristics. DFT calculations for methyl 3-amino-5-chloro-4-hydroxybenzoate would provide significant insights into its structural and electronic nature.

Optimization of Molecular Conformations

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the total energy for various possible conformations and identifying the structure with the minimum energy. The presence of the amino (-NH2), hydroxyl (-OH), and methyl ester (-COOCH3) groups allows for several potential rotational isomers.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data) Please note: The following data is representative and based on DFT calculations of structurally similar molecules. Actual values may vary.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C-N (amino) Bond Length | ~1.40 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| O-H Bond Length | ~0.97 Å |

| C=O (ester) Bond Length | ~1.22 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-N-H Bond Angle | ~112° |

| C-O-H Bond Angle | ~109° |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. sigmaaldrich.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the electron-donating amino and hydroxyl groups. Conversely, the LUMO is likely to be distributed over the electron-withdrawing methyl benzoate (B1203000) group and the chlorine atom. The HOMO-LUMO energy gap can be used to calculate various quantum chemical parameters that describe the molecule's reactivity. smolecule.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Representative Data) Please note: The following data is representative and based on DFT calculations of structurally similar molecules. Actual values may vary.

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -1.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 3.5 to 4.5 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions. nist.gov It provides a description of the Lewis-like chemical bonding structure of a molecule. For this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, into the antibonding orbitals of the benzene (B151609) ring. This charge delocalization contributes to the stability of the molecule.

The analysis would also quantify the strength of the intramolecular hydrogen bonds by examining the interaction energy between the donor and acceptor orbitals. Furthermore, NBO analysis provides information about the hybridization of the atomic orbitals, offering a more detailed picture of the bonding within the molecule.

Table 3: Predicted NBO Analysis Results for Key Interactions in this compound (Representative Data) Please note: The following data is representative and based on DFT calculations of structurally similar molecules. Actual values may vary.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C-C) | High |

| LP(O) | π(C-C) | Moderate to High |

| π(C-C) | π*(C-C) | Moderate |

Molecular Electrostatic Potential (MEP) Mapping

Charge Distribution and Reactive Sites Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative regions are expected to be located around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs. The hydrogen atoms of the amino and hydroxyl groups, and to a lesser extent, the carbon atoms attached to electronegative atoms, would exhibit positive electrostatic potential. This information is critical for understanding how the molecule might interact with other chemical species.

Thermodynamic Properties Prediction and Analysis

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. These properties are derived from the vibrational frequencies calculated for the optimized molecular structure.

For this compound, these calculations would provide insight into its thermal stability and its behavior under varying temperature conditions. The predicted thermodynamic parameters are essential for understanding the molecule's formation, reactivity, and equilibrium processes in chemical reactions. Studies on similar molecules like aminophenols and substituted benzoic acids have shown that DFT can reliably predict these properties.

Table 4: Predicted Thermodynamic Properties for this compound at 298.15 K (Representative Data) Please note: The following data is representative and based on DFT calculations of structurally similar molecules. Actual values may vary.

| Property | Predicted Value |

| Zero-point vibrational energy | ~ 100-110 kcal/mol |

| Enthalpy (H) | ~ 110-120 kcal/mol |

| Gibbs Free Energy (G) | ~ 70-80 kcal/mol |

| Entropy (S) | ~ 100-110 cal/mol·K |

| Heat Capacity (Cv) | ~ 40-50 cal/mol·K |

Molecular Polarizability and Hyperpolarizability Calculations

The study of molecular polarizability and hyperpolarizability is essential for identifying materials with potential applications in nonlinear optics (NLO). These properties describe how the electron cloud of a molecule is distorted by an external electric field. The induced dipole moment can be influenced by an external field, and the first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. researchgate.net

Computational methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are employed to calculate these properties. researchgate.netresearchgate.net Calculations typically determine the dipole moment (μ), the average polarizability (α), and the first hyperpolarizability (β). For organic molecules, the presence of electron-donating groups (like -NH2 and -OH) and electron-withdrawing groups can lead to significant NLO properties due to intramolecular charge transfer. researchgate.net While specific values for this compound are not available, analysis of similar benzoic acid derivatives shows that theoretical calculations are vital for predicting their NLO potential. researchgate.net

Below is a representative table illustrating the type of data generated from such calculations for a related organic molecule.

Table 1: Example of Calculated NLO Properties for a Benzoic Acid Derivative

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 0.7194 | Debye |

| Mean Polarizability (α₀) | 0.83202 x 10⁻³⁰ | e.s.u |

Note: The data in this table is illustrative and represents values for a similar compound, butenafine, to demonstrate the output of these calculations. researchgate.net

Intermolecular Interaction Analysis through Hirshfeld Surfaces and Energy Frameworks

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govplos.org By mapping properties onto this surface, researchers can gain a detailed understanding of how molecules pack in a solid state. This analysis provides a visual representation of close contacts and the nature of the forces holding the crystal together. doi.org

Studies on structurally similar compounds reveal the typical distribution of these interactions. For instance, H···H contacts often make up the largest percentage of the surface, reflecting the prevalence of hydrogen atoms on the molecular periphery. nih.gov The presence of specific donor and acceptor groups leads to characteristic spikes on the fingerprint plot, indicating strong interactions like hydrogen bonds. plos.orgdoi.org

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Phenol

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43.8 |

| C···H / H···C | 26.7 |

| Cl···H / H···Cl | 12.4 |

| O···H / H···O | 6.6 |

Note: This table presents data for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol to illustrate how interactions are quantified. The specific percentages would vary for this compound. nih.gov

The visualization of intermolecular contacts is achieved by mapping normalized contact distance (d_norm) onto the Hirshfeld surface. nih.gov This map uses a color scale to highlight different types of contacts:

Red spots: Indicate close contacts that are shorter than the sum of the van der Waals radii, often corresponding to strong hydrogen bonds. nih.govdoi.org

White areas: Represent contacts where the distance is approximately equal to the van der Waals radii. nih.gov

Blue areas: Show regions where intermolecular distances are longer than the van der Waals radii. nih.gov

By examining the d_norm map and shape index, one can identify key packing features, such as hydrogen bonding motifs and potential π–π stacking interactions. nih.gov For this compound, prominent red spots would be expected near the -OH and -NH2 groups, indicating their role as hydrogen bond donors and acceptors. plos.org

Solvent Effects on Electronic Properties and Reactivity (e.g., IEF-PCM Model)

The electronic properties and reactivity of a molecule can be significantly influenced by its solvent environment. The Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a computational method used to simulate these solvent effects. mdpi.comresearchgate.net This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. researchgate.net

Studies using the IEF-PCM model can predict how properties such as the HOMO-LUMO energy gap, dipole moment, and absorption spectra change in solvents of varying polarity. mdpi.comresearchgate.net For example, a decrease in the HOMO-LUMO energy gap in a polar solvent suggests enhanced intramolecular charge transfer, which can affect the molecule's reactivity and spectroscopic behavior. researchgate.net The choice of solvent can therefore be critical in processes involving the molecule.

Conformational Analysis and Potential Energy Surface (PES) Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformations and determine their relative energies. By systematically rotating specific dihedral angles and calculating the energy at each step, a PES can be generated.

For this compound, key rotatable bonds include those of the ester and amino groups. A PES scan would reveal the most stable (lowest energy) conformations of the molecule and the energy barriers required to transition between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors. The analysis helps identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Lead Compound Development

Intermediate in the Synthesis of Complex Organic Molecules

Substituted aminobenzoic acids are foundational materials in organic synthesis. While specific, large-scale applications of methyl 3-amino-5-chloro-4-hydroxybenzoate are not widely documented, its structural class is pivotal in creating more complex molecular frameworks.

Precursor for Pharmaceutical Scaffolds

The development of novel pharmaceuticals often relies on versatile chemical scaffolds that can be readily modified to optimize biological activity. Although direct evidence of this compound being a precursor for a specific marketed drug is limited, related aminobenzoate structures are integral to medicinal chemistry. For instance, the structurally similar 3-Amino-4-butyrylamino-5-methyl-benzoic acid methyl ester serves as a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. nih.gov This highlights the potential of this class of compounds to serve as foundational elements for pharmacologically active agents.

Building Block for Agrochemicals

In the agrochemical sector, chlorinated aromatic compounds are crucial for developing effective pesticides and herbicides. The synthesis of modern insecticides, such as Chlorantraniliprole, relies on chlorinated amino-benzoic acid intermediates like 2-amino-5-chloro-3-methylbenzoic acid. google.compatsnap.com These examples underscore the importance of the chloro-aminobenzoate framework in constructing molecules with significant biological effects for crop protection.

Design of Bioactive Molecules and Biological Probes

The rational design of new bioactive molecules is a cornerstone of drug discovery. nih.gov The functional groups present in this compound make it an interesting scaffold for creating targeted molecules and tools for chemical biology.

Scaffold for Targeted Molecular Design

The core structure of this compound offers multiple points for chemical modification, allowing chemists to systematically alter its properties to interact with specific biological targets. The amino and hydroxyl groups can form hydrogen bonds, which are critical for binding to proteins and enzymes, while the chloro- and methyl ester groups can be modified to fine-tune solubility and cell permeability.

Development of Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. While research specifically employing this compound as a probe is not extensively published, related substituted benzoates have been used as starting points for synthesizing such tools. For example, methyl 4-hydroxy-3-methoxybenzoate was a key starting material in a multi-step synthesis to create chemical probes for studying lysine (B10760008) methyltransferases, enzymes implicated in various diseases. nih.gov This demonstrates the utility of the benzoate (B1203000) scaffold in developing sophisticated tools for biological research.

Role in Biosynthesis Studies

The most clearly documented scientific application of this class of compounds is in the field of antibiotic biosynthesis. Many important antibiotics, including ansamycins, mitomycins, and maytansinoids, contain an aromatic nucleus derived from the natural amino acid, 3-amino-5-hydroxybenzoic acid (AHBA). researchgate.netuni-hannover.de

To unravel the intricate steps of how microorganisms construct these complex molecules, researchers synthesize labeled or modified versions of the precursors. Chlorinated analogues of AHBA are required to probe the mechanisms and timing of halogenation during the formation of these antibiotics. researchgate.netpublish.csiro.au

In a key study, researchers prepared isomeric monochlorinated derivatives of 3-amino-5-hydroxybenzoic acid to investigate the biosynthesis of ansamycin (B12435341) antibiotics. researchgate.netpublish.csiro.au These synthetic probes were created from the readily available precursor, methyl 3-amino-5-hydroxybenzoate. researchgate.netpublish.csiro.au By feeding these chlorinated analogues to the antibiotic-producing microorganisms, scientists can determine if the chlorine atoms are incorporated into the final antibiotic structure, revealing crucial details about the biosynthetic pathway. nih.gov

Table 1: Precursors and Antibiotic Classes in Biosynthesis Studies

| Precursor Molecule | Target Antibiotic Classes | Purpose of Study |

|---|---|---|

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Ansamycins, Mitomycins, Maytansinoids | Natural building block for the aromatic core. researchgate.net |

| Chlorinated Analogues of AHBA | Ansamycins | To determine the timing and mechanism of chlorination in the biosynthetic pathway. publish.csiro.aunih.gov |

This research is fundamental to understanding how nature creates such potent therapeutic agents and opens the door to potentially engineering microorganisms to produce novel, more effective antibiotics. publish.csiro.au

Mechanism of Action Studies at the Molecular Level

Understanding how this compound and its derivatives interact with biological targets is fundamental to interpreting their effects on biosynthetic pathways and designing new molecules with desired activities.

While specific crystallographic studies on this compound bound to a biological target are not extensively documented, its molecular interactions can be predicted based on its functional groups. The inherent structure facilitates several key non-covalent interactions:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are potent hydrogen bond donors and acceptors. The oxygen atom of the hydroxyl group and the nitrogen of the amino group can accept hydrogen bonds, while their respective hydrogen atoms can be donated. The carbonyl oxygen of the methyl ester group also acts as a hydrogen bond acceptor. These interactions are critical for the specific recognition of the molecule within an enzyme's active site.

Electrostatic Interactions: The electron-rich aromatic ring, influenced by the electronegative chlorine, hydroxyl, and amino substituents, can engage in electrostatic and van der Waals interactions with complementary residues in a protein binding pocket. The distribution of partial charges across the molecule dictates its preferred orientation and contributes to binding affinity.

These fundamental interactions are hypothesized to govern the binding of the corresponding AHBA analogue to the active site of enzymes such as AHBA synthase. nih.gov

The primary biological targets for AHBA analogues are the enzymes of the aminoshikimate pathway, which are responsible for producing and incorporating the AHBA starter unit. nih.govoup.com The terminal enzyme, AHBA synthase, catalyzes the aromatization of an amino-cyclohexenone precursor to form AHBA. nih.gov

Hypothesis 1: Binding to AHBA Synthase It is hypothesized that for a chlorinated analogue of AHBA to be a substrate or inhibitor of AHBA synthase, it must fit within the enzyme's active site, which accommodates the native substrate. The crystal structure of AHBA synthase reveals a dimeric structure where the active site is composed of residues from both subunits. nih.gov Binding is dependent on precise interactions with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and key amino acid residues. The presence of a chlorine atom could sterically hinder the proper positioning of the ligand or alter its electronic properties, thereby preventing catalysis.

Hypothesis 2: Recognition by Polyketide Synthase (PKS) Loading Module Following its synthesis, AHBA is loaded onto a polyketide synthase as the starter unit for the assembly of the antibiotic backbone. nih.govresearchgate.net This loading is a highly specific process. A plausible hypothesis is that the PKS loading domain has a binding pocket that is finely tuned to the size, shape, and electronic profile of AHBA. The introduction of a chlorine atom on the aromatic ring could disrupt this recognition, preventing the analogue from being incorporated into the final antibiotic structure. This is supported by feeding studies where chlorinated analogues failed to be incorporated into ansamycins. nih.gov

Lead Compound Identification and Optimization in Medicinal Chemistry

The AHBA core structure is a naturally validated pharmacophore present in numerous clinically significant compounds. researchgate.netresearchgate.net This makes this compound, as a precursor to AHBA analogues, a valuable starting point for medicinal chemistry campaigns aimed at discovering new drugs.

The chemical structure of this compound offers multiple sites for derivatization to generate a library of new chemical entities with potentially enhanced or novel biological activities. The goal of such derivatization is to modulate properties like potency, selectivity, and pharmacokinetic parameters.

Below is a table outlining potential derivatization strategies:

| Site of Derivatization | Type of Modification | Potential Impact on Bioactivity |

| Amino Group (-NH₂) | Acylation, Alkylation, Sulfonylation | Alters hydrogen bonding capacity and introduces new steric or electronic features to probe interactions with target proteins. |

| Hydroxyl Group (-OH) | Etherification, Esterification | Modifies polarity and can serve as a handle for attaching larger functional groups or linkers. |

| Aromatic Ring | Further Halogenation, Nitration | Modulates the electronic properties of the ring system, potentially altering binding affinity and metabolic stability. |

| Methyl Ester (-COOCH₃) | Hydrolysis to Carboxylic Acid, Amidation | Changes the molecule from a neutral ester to a charged carboxylate or a neutral amide, significantly impacting solubility and interaction patterns. |

This interactive table outlines common chemical modifications applied in medicinal chemistry to explore the bioactivity of a lead compound.

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For AHBA analogues, these investigations have provided critical information about the tolerance of biosynthetic enzymes to modified substrates.

This negative result is highly informative, as summarized in the table below:

| Analog Fed to Fermentation | Incorporation into Antibiotic | Effect on Native Antibiotic Production | SAR Interpretation |

| 3-amino-5-hydroxybenzoic acid (AHBA) | Yes | Markedly Increased | The enzyme pathway readily accepts the natural precursor. |

| 4-chloro-AHBA analogue | No | Reduced | The biosynthetic enzymes (e.g., PKS loading domain) do not tolerate a chlorine substituent at the 4-position. The analogue may act as an inhibitor. |

| 6-chloro-AHBA analogue | No | Reduced | The enzymes also do not tolerate a chlorine substituent at the 6-position, indicating stringent steric and/or electronic requirements in the binding site. |

This data table summarizes the results of directed biosynthesis studies, providing key insights into the structure-activity relationships for the incorporation of AHBA analogues. nih.gov

These findings strongly suggest that the active sites of the enzymes responsible for utilizing AHBA are highly sensitive to substitution on the aromatic ring. This information is crucial for guiding the design of future experiments, whether for creating novel antibiotics via biosynthesis or for developing inhibitors of these essential enzymatic pathways.

Derivatization Strategies and Analogue Development

Synthesis of Substituted Analogues via Functional Group Modifications

The primary strategy for creating analogues involves the direct chemical modification of the existing functional groups on the benzene (B151609) ring. This approach allows for the fine-tuning of the compound's physicochemical characteristics.

The amino (-NH₂) and hydroxyl (-OH) groups are prime targets for derivatization due to their nucleophilic nature. Standard organic reactions can be employed to introduce a variety of substituents, thereby creating a library of new analogues.

N-Acylation and N-Alkylation: The amino group, being a primary aromatic amine, can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base. This reaction converts the amino group into an amide linkage, introducing a range of R-groups. Similarly, N-alkylation can be achieved using alkyl halides, though conditions must be controlled to avoid over-alkylation. The reactivity of the aniline (B41778) nitrogen is influenced by the electronic properties of the other ring substituents.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be converted into an ether through O-alkylation, typically using an alkyl halide under basic conditions (Williamson ether synthesis). It can also be esterified (O-acylation) using acyl chlorides or anhydrides. Selective modification of the hydroxyl group in the presence of the amino group can be challenging and may require the use of protecting groups to achieve the desired regioselectivity. For instance, the amino group could be protected as an amide, followed by alkylation of the hydroxyl group, and subsequent deprotection.

| Functional Group Targeted | Reaction Type | Example Reagent | Resulting Functional Group | Product Name Example |

|---|---|---|---|---|

| Amino (-NH₂) | N-Acylation | Acetyl Chloride | Amide (-NHCOCH₃) | Methyl 3-acetamido-5-chloro-4-hydroxybenzoate |

| Amino (-NH₂) | N-Alkylation | Methyl Iodide | Methylamino (-NHCH₃) | Methyl 5-chloro-4-hydroxy-3-(methylamino)benzoate |

| Hydroxyl (-OH) | O-Alkylation | Ethyl Bromide | Ethoxy (-OCH₂CH₃) | Methyl 3-amino-5-chloro-4-ethoxybenzoate |

| Hydroxyl (-OH) | O-Acylation | Benzoyl Chloride | Benzoyloxy (-OCOC₆H₅) | Methyl 3-amino-4-(benzoyloxy)-5-chlorobenzoate |

The methyl ester group provides another handle for structural modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to 3-amino-5-chloro-4-hydroxybenzoic acid under either acidic or basic conditions. This carboxylic acid serves as a key intermediate, enabling the formation of amides through coupling with various amines or the formation of different esters via re-esterification.

Transesterification: This process involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst. google.com The equilibrium can be driven towards the new ester by using the desired alcohol as a solvent or by removing the methanol (B129727) by-product. google.com This method allows for the synthesis of a series of alkyl or aryl esters with varied chain lengths and structures.

| Reactant Alcohol | Catalyst Type | Resulting Ester Group | Product Name |

|---|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl Ester (-COOCH₂CH₃) | Ethyl 3-amino-5-chloro-4-hydroxybenzoate |

| Propan-1-ol | Acid or Base | n-Propyl Ester (-COOCH₂CH₂CH₃) | Propyl 3-amino-5-chloro-4-hydroxybenzoate |

| Benzyl (B1604629) alcohol | Acid or Base | Benzyl Ester (-COOCH₂C₆H₅) | Benzyl 3-amino-5-chloro-4-hydroxybenzoate |

| Ethylene glycol | Acid or Base | Hydroxyethyl Ester (-COOCH₂CH₂OH) | 2-Hydroxyethyl 3-amino-5-chloro-4-hydroxybenzoate |

Incorporation into Hybrid Molecules with Known Pharmacophores

Molecular hybridization is a strategy in drug design where two or more pharmacophoric units are combined into a single molecule. The aim is to create a hybrid compound with an improved activity profile compared to the individual components. The aminobenzoic acid scaffold is a versatile building block for this approach. mdpi.com The amino group of this compound can act as a nucleophile or as a point of linkage to other biologically active molecules.

For instance, the amino group can be condensed with an aldehyde-containing pharmacophore to form a Schiff base (imine). Alternatively, following hydrolysis of the ester to the carboxylic acid, the resulting acid can be coupled with an amine-containing pharmacophore to form an amide bond. This strategy allows the chemical space around the core scaffold to be expanded significantly by linking it to known bioactive moieties such as those found in antimicrobial or anticancer agents. mdpi.com

| Reactive Site on Core Molecule | Pharmacophore Functional Group | Type of Linkage Formed | Example Pharmacophore |

|---|---|---|---|

| Amino (-NH₂) | Aldehyde (-CHO) | Imine (Schiff Base) | Salicylaldehyde derivatives |

| Carboxylic Acid (post-hydrolysis) | Amine (-NH₂) | Amide | Sulfonamide derivatives |

| Amino (-NH₂) | Carboxylic Acid (-COOH) | Amide | Isatin derivatives |

| Carboxylic Acid (post-hydrolysis) | Alcohol (-OH) | Ester | Chalcone derivatives with hydroxyl groups |

Methodologies for Diversity-Oriented Synthesis of Analogues

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules in an efficient manner, starting from a common scaffold. nih.gov The this compound core, or its parent acid, is well-suited for DOS due to its multiple, orthogonally reactive functional groups. A common DOS strategy is the "build/couple/pair" approach, where building blocks are assembled, coupled together, and then cyclized in various ways to create different molecular skeletons. rsc.org

Starting with the parent 3-amino-5-hydroxybenzoic acid, a combinatorial library can be constructed. The carboxylic acid can be attached to a solid-phase resin, allowing for reactions to be carried out on the amino and hydroxyl groups using a "split-and-pool" synthesis method. In this approach, the resin is divided into portions, each is reacted with a different building block (e.g., acylating or alkylating the amino group), and then the portions are recombined. The process is repeated for the hydroxyl group, leading to a large library of compounds where the amino and hydroxyl positions are variably substituted. This methodology enables the rapid generation of thousands of distinct analogues for screening purposes.

| Scaffold Reactive Site | Building Block Class | Example Building Blocks | Resulting Moiety |

|---|---|---|---|

| Amino (-NH₂) | Carboxylic Acids / Acyl Chlorides | Acetic acid, Benzoic acid, Furoyl chloride | Amides |

| Amino (-NH₂) | Sulfonyl Chlorides | Benzenesulfonyl chloride, Dansyl chloride | Sulfonamides |

| Hydroxyl (-OH) | Alkyl Halides | Methyl iodide, Benzyl bromide, Propargyl bromide | Ethers |

| Carboxylic Acid | Amines | Aniline, Piperidine, Morpholine | Amides |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For methyl 3-amino-5-chloro-4-hydroxybenzoate, future research could focus on novel synthetic strategies that improve upon traditional multi-step procedures which may involve harsh reagents and generate significant waste.

One promising avenue is the exploration of biosynthetic pathways. Aminobenzoic acids and their derivatives are important foundational chemicals for various products, and their production is often reliant on petroleum-derived precursors. mdpi.comresearchgate.net Green and sustainable biosynthesis methods are gaining favor among researchers. researchgate.net The shikimate pathway, for instance, is a biological route for the synthesis of aminobenzoic acids starting from simple sugars like glucose. mdpi.com Research into engineering microorganisms to produce precursors like 3-amino-4-hydroxybenzoic acid could provide a sustainable feedstock. Subsequent enzymatic or green chemical methods could then be employed for the targeted chlorination and esterification to yield the final product.

Another area of focus should be the development of one-pot synthesis protocols. These reactions, where multiple transformations occur in a single reactor, can significantly reduce solvent usage, energy consumption, and purification steps. For example, a one-pot synthesis of 2-aminobenzothiazole derivatives has been demonstrated using microwave irradiation in the absence of a solvent, highlighting a green chemistry approach. nih.gov Similar strategies could be developed for the synthesis of this compound, potentially starting from a more readily available precursor like 4-hydroxybenzoic acid. A patent describing the preparation of 3-amino-4-hydroxybenzoic acids involves the nitration of a p-halobenzoic acid, followed by replacement of the halogen with a hydroxide and subsequent reduction of the nitro group. google.comepo.org Greener alternatives to these steps, such as using solid acid catalysts for nitration and catalytic transfer hydrogenation for reduction, could be investigated.

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Biosynthesis | Utilizes renewable feedstocks, reduces reliance on petrochemicals, milder reaction conditions. mdpi.comresearchgate.net | Metabolic engineering of microorganisms, discovery of novel halogenating and esterifying enzymes. |

| One-Pot Synthesis | Increased efficiency, reduced waste and energy consumption. nih.gov | Development of compatible catalytic systems, optimization of reaction conditions to minimize side products. |

| Catalytic Methods | High selectivity, reduced stoichiometric waste, potential for catalyst recycling. | Exploration of novel catalysts for regioselective chlorination, development of efficient esterification catalysts. |

Exploration of Advanced Catalytic Transformations

The functional groups present in this compound—an amine, a chloro group, a hydroxyl group, and a methyl ester—offer multiple sites for catalytic transformations to generate a diverse library of derivatives.

Future research could explore catalytic C-H activation to introduce new functional groups onto the aromatic ring. This would bypass the need for pre-functionalized starting materials and allow for more direct and efficient synthesis of complex molecules. Catalytic hydrogenation of carboxylic acids and their derivatives using molecular hydrogen is another area of interest. nih.govdntb.gov.ua While the ester group in the target molecule is already a derivative, further catalytic reductions could be explored to yield the corresponding alcohol, which could then be used in subsequent reactions.

The chloro substituent also presents opportunities for catalytic cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for building molecular complexity. Additionally, the catalytic degradation of related compounds like chlorophenols has been studied using various catalytic systems, including modified activated carbon and single-atom nickel catalysts. mdpi.comacs.org Investigating the catalytic de-chlorination of this compound could be a route to synthesizing its non-chlorinated analogue or to understanding its environmental fate.

| Catalytic Transformation | Potential Products/Applications | Relevant Catalyst Types |

| C-H Activation | Novel substituted derivatives with altered biological or material properties. | Transition metal complexes (e.g., Pd, Rh, Ir). |

| Cross-Coupling Reactions | Biaryl compounds, arylamines, and other complex structures for medicinal chemistry. | Palladium-based catalysts, copper-based catalysts. |

| Catalytic Dehalogenation | Synthesis of the corresponding dechlorinated analogue, potential for environmental remediation studies. mdpi.comacs.org | Noble metal catalysts (e.g., Pd/C), single-atom catalysts. acs.org |

| Hydrogenation of Ester | Formation of the corresponding hydroxymethyl derivative for further functionalization. nih.govdntb.gov.ua | Ruthenium and other transition metal complexes. nih.gov |

In-depth Investigations of Complex Reaction Networks

Understanding the reactivity of this compound within complex reaction networks is crucial for predicting its behavior in various chemical environments and for designing new synthetic pathways. The interplay of the activating amino and hydroxyl groups and the deactivating, meta-directing chloro and ester groups on the aromatic ring governs its reactivity in electrophilic aromatic substitution reactions. msu.edumasterorganicchemistry.com

Future studies could involve detailed kinetic and mechanistic investigations of reactions such as nitration, halogenation, and sulfonation. Computational modeling, including Density Functional Theory (DFT) calculations, can be employed to predict the regioselectivity of these reactions and to understand the stability of the reaction intermediates. mdpi.com This would provide a theoretical framework to guide the synthesis of specific isomers.

The potential for the compound to participate in polymerization reactions is another avenue for exploration. The amino and hydroxyl groups could act as monomers in the formation of polyesters or polyamides with unique properties conferred by the chloro substituent. Investigating the reaction of the compound under various conditions (e.g., oxidative, reductive, photolytic) could reveal novel transformation pathways and lead to the discovery of unexpected products with interesting properties.

Development of New Spectroscopic Probes and Characterization Techniques

While standard analytical techniques such as NMR, IR, and mass spectrometry are essential for the characterization of this compound and its derivatives, there is potential for the development of more specialized spectroscopic tools. For instance, the inherent fluorescence of some aromatic compounds could be exploited. Research could focus on synthesizing derivatives that exhibit enhanced or environment-sensitive fluorescence, which could then be used as probes in biological imaging or as sensors for specific analytes.

The development of chiral derivatives and the use of techniques like circular dichroism spectroscopy would be important if the compound or its derivatives are found to have stereospecific biological activity. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to separate and characterize complex mixtures of reaction products or metabolites. Spectroscopic data for the related compound, methyl 3-amino-4-hydroxybenzoate, is available and can serve as a reference point for the characterization of this chlorinated analogue. nist.gov

Application of Advanced Machine Learning in Computational Chemical Design